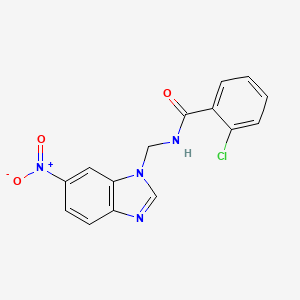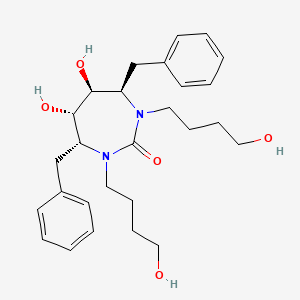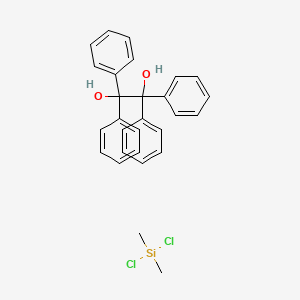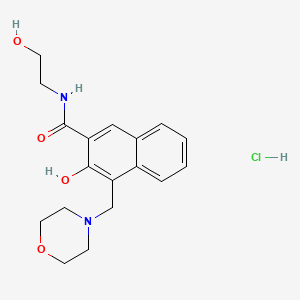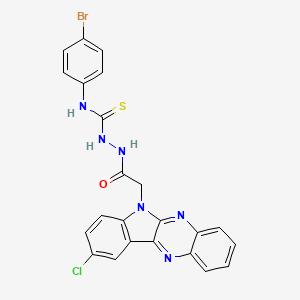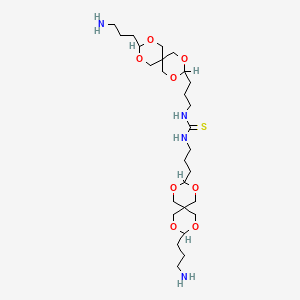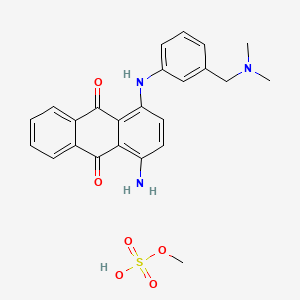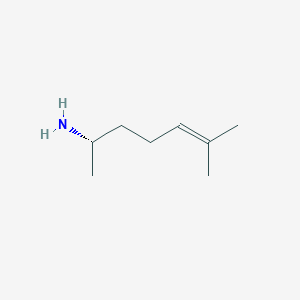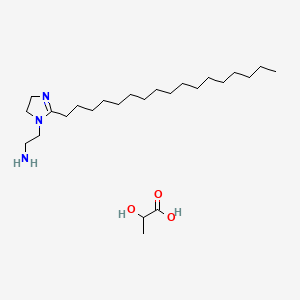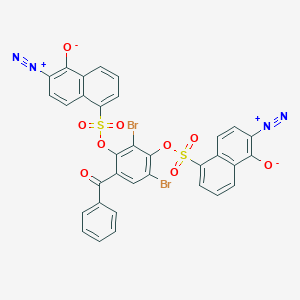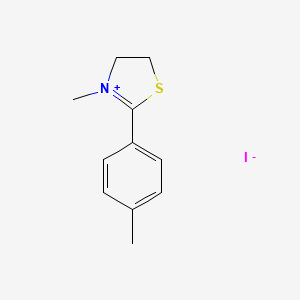
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various fields of scientific research. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a 4-methylphenyl group, along with an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The final step involves the addition of methyl iodide to yield the desired thiazolium iodide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Aplicaciones Científicas De Investigación
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Specific molecular targets and pathways can vary depending on the application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydro-3-methyl-2-(methylthio)thiazolium iodide
- 4,5-Dihydro-3-methyl-2-(4-methoxyphenyl)thiazolium iodide
- 4,5-Dihydro-3-methyl-2-(4-chlorophenyl)thiazolium iodide
Uniqueness
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is unique due to its specific substitution pattern on the thiazole ring. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, differentiating it from other thiazolium compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
96160-01-9 |
|---|---|
Fórmula molecular |
C11H14INS |
Peso molecular |
319.21 g/mol |
Nombre IUPAC |
3-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MSLIIMQZEBURFZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2=[N+](CCS2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


